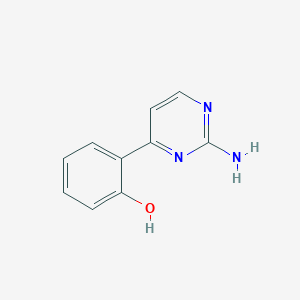

2-(2-Aminopyrimidin-4-yl)phenol

Beschreibung

Significance within Organic Synthesis and Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in the creation of a vast array of organic molecules. Pyrimidine (B1678525), a diazine with nitrogen atoms at positions 1 and 3 of its six-membered ring, is a key component of nucleic acids and numerous synthetic compounds with significant biological activities. rsc.org The presence of both a phenol (B47542) and an aminopyrimidine moiety within the same molecule provides multiple reactive sites, making 2-(2-Aminopyrimidin-4-yl)phenol a versatile precursor in organic synthesis.

The amino group on the pyrimidine ring can undergo various chemical transformations, while the hydroxyl group of the phenol ring offers another site for functionalization. This dual reactivity allows for the construction of more complex molecular architectures. The synthesis of derivatives of 2-aminopyrimidine (B69317) is an active area of research, with methods often involving the condensation of a substituted phenol with a pyrimidine precursor. nih.gov

Overview of the this compound Structural Architecture and Research Interest

Research into this and structurally related compounds is driven by their potential applications, particularly in the development of therapeutic agents. The aminopyrimidine core is a well-established pharmacophore found in many biologically active compounds, including a number of approved drugs. mdpi.com Specifically, derivatives of 2-aminopyrimidine have been investigated for their potential as kinase inhibitors, which are crucial in regulating cell signaling pathways. nih.govnih.govd-nb.infonih.gov The phenol group can also play a critical role in binding to biological targets, although it can sometimes present challenges related to metabolic stability. researchgate.net

The exploration of derivatives of this compound and related structures continues to be a vibrant field of study. For instance, modifications to the core structure, such as the introduction of different substituents, have been explored to modulate biological activity. sigmaaldrich.comnih.gov These studies often involve a combination of chemical synthesis, biological evaluation, and computational modeling to understand structure-activity relationships. nih.govd-nb.info

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | sigmaaldrich.com |

| Molecular Weight | 187.20 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | PAHHIHLLTIABLF-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminopyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHHIHLLTIABLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Aminopyrimidin 4 Yl Phenol

Established Synthetic Routes to 2-(2-Aminopyrimidin-4-yl)phenol and its Analogues

The construction of the this compound scaffold can be achieved through several strategic synthetic pathways. These methods are designed to be versatile, allowing for the creation of a diverse library of analogues for further investigation.

Multi-Component Reaction Strategies for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The Biginelli-inspired three-component reaction is a classic example, which has been adapted for the synthesis of 2-aminopyrimidine (B69317) derivatives. nih.gov This strategy typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine (B92328) derivative. By employing α-cyanoketones, various carboxaldehydes, and guanidines, a diverse range of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles can be assembled in moderate to excellent yields. nih.gov This one-pot sequence is lauded for its convergence and efficiency. nih.gov The versatility of MCRs allows for the rapid generation of compound libraries, which is invaluable in the early stages of drug discovery. youtube.com

One-Pot Aminoalkylation Approaches Utilizing Phenolic Reactants

One-pot syntheses are prized for their ability to reduce reaction times, minimize waste, and simplify purification processes. For the synthesis of pyrimidine (B1678525) derivatives, one-pot procedures have been developed that utilize phenolic reactants. nih.gov These methods often proceed in a catalyst-free manner, enhancing their green credentials. nih.gov A notable approach involves the reaction of phenols with other reagents in a sequential manner without the need for isolating intermediates. nih.govnih.gov This methodology has been successfully applied to generate novel pyrimidine derivatives with potential biological activities. nih.gov

Condensation Reactions Involving Pyrimidine Precursors

Condensation reactions form the bedrock of many synthetic routes to this compound and its analogues. A common strategy involves the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine carbonate. ajol.info This reaction is typically carried out by refluxing the reactants in a solvent like dimethylformamide (DMF). ajol.info The resulting 2-amino-4,6-diarylpyrimidines are obtained in good yields. ajol.info Modifications to this method, such as pre-drying the solvent and adjusting the reaction time, can further optimize the synthesis. ajol.info Another approach involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine, which proceeds without a solvent or catalyst to yield 2-aminopyrimidine derivatives. nih.gov

| Reactants | Reagents/Solvents | Product | Yield | Reference |

| Chalcones | Guanidine carbonate, Dimethylformamide (DMF) | 2-Amino-4,6-diarylpyrimidines | Good | ajol.info |

| 2-Amino-4,6-dichloropyrimidine | Various amines, Triethylamine | 2-Aminopyrimidine derivatives | Good to excellent | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netsphinxsai.com This technology has been successfully applied to the synthesis of 2-aminopyrimidines. For instance, a microwave-assisted, solvent-free synthesis using CaCl2 as a catalyst has been shown to be an efficient alternative to conventional heating methods that require organic solvents. researchgate.net While conventional heating may sometimes produce higher yields over longer periods, the microwave approach offers comparable efficiencies in significantly shorter reaction times. researchgate.net This method is particularly beneficial for multi-step syntheses, such as the preparation of aminopyrimidine derivatives from chalcones and guanidine nitrate, where the initial steps can be effectively carried out under microwave irradiation. nanobioletters.comnanobioletters.com The use of microwave irradiation aligns with green chemistry principles by reducing energy consumption and often enabling solvent-free reactions. sphinxsai.comnih.gov

| Method | Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | CaCl2 catalyst, solvent-free | Reduced reaction time, eco-friendly | researchgate.net |

| Conventional Heating | Organic solvents, base catalysis | Potentially higher yields with longer reaction times | researchgate.net |

| Microwave-Assisted Synthesis | Zinc chloride, solvent-free | Rapid, efficient for intermediate steps | nanobioletters.comnanobioletters.com |

Optimization of Reaction Conditions and Reaction Yields

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.

In microwave-assisted syntheses, the use of a catalyst like calcium chloride under solvent-free conditions has proven effective. researchgate.net While conventional heating methods in organic solvents with base catalysis can yield good results, they often require longer reaction times. researchgate.net The optimization process involves balancing reaction speed with yield and purity. For instance, while a study showed conventional heating could produce higher yields for a primary product, the microwave-assisted method was significantly faster with comparable efficiencies. researchgate.net

The choice of solvent can also be critical. While some condensation reactions for pyrimidine synthesis utilize dimethylformamide (DMF), others have been successfully performed without any solvent, particularly in fusion reactions or under microwave irradiation. ajol.infonih.gov The elimination of solvents, where possible, is a key aspect of green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. Key aspects of green chemistry in this context include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the development of one-pot and multi-component reactions.

Microwave-assisted synthesis is inherently greener than conventional heating as it often leads to shorter reaction times, which translates to lower energy consumption. sphinxsai.com Furthermore, it can facilitate reactions in the absence of a solvent, a significant step towards waste reduction. researchgate.net Several protocols for the synthesis of aminopyrimidines have successfully employed microwave irradiation under solvent-free conditions. researchgate.netnanobioletters.comnanobioletters.com

One-pot and multi-component reactions are also central to green synthesis strategies. By combining multiple synthetic steps into a single operation, they reduce the need for purification of intermediates, thereby minimizing solvent usage and waste generation. researchgate.netnih.gov The Biginelli-type three-component reaction for pyrimidine synthesis is a prime example of an efficient and more environmentally benign approach. researchgate.net

The development of catalyst-free and solvent-free methods, such as the fusion of 2-amino-4,6-dichloropyrimidine with amines, further underscores the commitment to greener synthetic routes. nih.gov These approaches not only simplify the experimental setup but also reduce the potential for environmental contamination from catalysts and solvents.

Development of Solvent-Free Synthetic Methodologies

In an effort to create more sustainable chemical processes, research has been directed towards minimizing or eliminating the use of volatile organic solvents. For the synthesis of 2-aminopyrimidine derivatives, solvent-free conditions have been successfully employed. These reactions are often conducted by heating a mixture of the reactants, which can lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact. One study highlighted the synthesis of a series of 2-aminopyrimidine derivatives via nucleophilic substitution reactions under solvent-free conditions, demonstrating the feasibility of this approach for creating libraries of related compounds. nih.gov

Catalyst-Free Reaction Systems

The development of catalyst-free synthetic methods offers significant advantages by reducing costs, simplifying product purification, and avoiding potential contamination of the final product with residual catalyst. The synthesis of certain 2-aminopyrimidine derivatives has been achieved without the need for a catalyst. nih.gov For instance, the nucleophilic substitution reaction between 2-amino-4,6-dichloropyrimidine and various nucleophiles has been shown to proceed efficiently under catalyst-free conditions. nih.gov This approach relies on the inherent reactivity of the starting materials under specific thermal conditions to drive the reaction to completion. A typical synthesis of the core compound this compound can involve the cyclocondensation of a β-ketoester with thiourea (B124793) under acidic conditions, or the reaction between 2-cyanophenol and guanidine.

Directed Design and Synthesis of Chemically Modified Analogues of this compound

The chemical modification of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Directed design focuses on two main areas: the phenolic moiety and the pyrimidine ring system.

Functionalization Strategies for the Phenolic Moiety

Modifications to the phenolic part of the molecule can significantly influence properties such as lipophilicity and hydrogen bonding capacity. Researchers have investigated various substitutions on the benzene (B151609) ring to explore these effects.

Strategies include the introduction of alkoxy and alkyl groups at the C-4 position of the phenyl ring. nih.gov For example, a comparative study of compounds with different 4-alkoxy substituents on the benzene ring was conducted to evaluate their biological activity. nih.gov Similarly, the impact of varying alkyl chain lengths (methyl, ethyl, butyl) at the same position has been systematically studied. nih.gov

Table 1: Examples of Functionalization on the Phenolic Moiety

| Substitution Position | Substituent Type | Example Substituent |

|---|---|---|

| C-4 of Phenyl Ring | Alkoxy | Methoxy |

| C-4 of Phenyl Ring | Alkyl | Methyl, Ethyl, Butyl |

Substitutions on the Pyrimidine Ring System

The pyrimidine ring offers multiple sites for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The amino group and the carbon atoms of the pyrimidine ring are common targets for modification. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl groups onto the pyrimidine core. mdpi.com These reactions typically require a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a base, and specific reaction conditions, including solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and temperatures ranging from 80–120°C.

Furthermore, direct substitution at the C-4 position of the pyrimidine ring has been explored. For instance, introducing a piperazinyl group at this position has been shown to be a valuable modification. nih.gov The nature of the substituent on the piperazine (B1678402) ring itself can further influence the compound's properties. nih.gov

Table 2: Examples of Substitutions on the Pyrimidine Ring

| Substitution Position | Reaction Type | Reagents/Catalysts | Example Substituent |

|---|---|---|---|

| C-4 | Nucleophilic Substitution | - | Piperazinyl |

| C-4 or C-6 | Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃ | Pyridin-3-yl |

| 2-Amino Group | Buchwald-Hartwig Amination | Pd(PPh₃)₂Cl₂, Xantphos, NaOtBu | N-(2,4-Dimethylphenyl) |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4,6-dichloropyrimidine |

| Guanidine |

| 2-Cyanophenol |

| Thiourea |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Xantphos |

| Sodium tert-butoxide |

| Sodium carbonate |

| 4-(Pyridin-3-yl)pyrimidin-2-amine |

| N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine |

Advanced Spectroscopic Characterization of 2 2 Aminopyrimidin 4 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(2-Aminopyrimidin-4-yl)phenol, offering profound insights into its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Protons attached to the phenolic and pyrimidine (B1678525) rings, as well as the amino and hydroxyl groups, exhibit distinct chemical shifts, which are influenced by their local electronic surroundings.

The aromatic protons on the phenol (B47542) and pyrimidine rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm. The exact positions of these signals are dictated by the electronic effects of the substituents on each ring. The amino group (-NH₂) and the hydroxyl group (-OH) protons are often observed as broad signals due to hydrogen bonding and chemical exchange. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. tau.ac.il

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| Phenolic -OH | Variable (e.g., 4-10) | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Amino -NH₂ | Variable (e.g., 1-5) | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic-H | ~6.0 - 8.5 | Multiplet | The specific chemical shifts and coupling patterns depend on the substitution pattern. |

| Pyrimidine-H | ~6.5 - 8.5 | Doublet, Multiplet | The chemical shifts are influenced by the nitrogen atoms in the ring. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are spread over a much wider range than proton shifts, typically from 0 to 220 ppm, which often allows for the resolution of individual carbon signals.

The carbon atoms in the aromatic rings of this compound appear in the range of approximately 110 to 170 ppm. oregonstate.edu The carbon attached to the hydroxyl group (C-O) is typically found further downfield within this range, while the carbons of the pyrimidine ring are influenced by the electronegative nitrogen atoms. Quaternary carbons, those without any attached protons, often exhibit weaker signals. youtube.com

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) | Notes |

| C-OH (Phenolic) | ~150 - 160 | Downfield shift due to the electronegative oxygen atom. |

| C-NH₂ (Pyrimidine) | ~160 - 165 | Influenced by the amino group and ring nitrogens. |

| Aromatic/Pyrimidine Carbons | ~110 - 140 | A complex region with multiple overlapping signals. |

| Quaternary Carbons | Variable | Often show weaker intensity signals. |

Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a variety of two-dimensional (2D) NMR experiments are employed.

HH-COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks. COSY reveals direct (through-bond) couplings between adjacent protons, helping to trace out the spin systems within the phenolic and pyrimidyl fragments. TOCSY extends this by showing correlations between all protons within a spin system, not just the directly coupled ones.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. This powerful technique allows for the direct assignment of a proton's signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons, typically over two or three bonds. This is invaluable for connecting different spin systems and for identifying quaternary carbons by their correlations to nearby protons. For instance, the proton on the pyrimidine ring can show a correlation to the carbon atoms of the phenol ring, confirming the linkage between the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in this compound.

Key vibrational bands observed in the spectra include:

O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group and indicative of hydrogen bonding.

N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the aromatic and pyrimidine rings appear in the 1400-1650 cm⁻¹ region.

C-O stretching: The phenolic C-O stretching vibration typically gives rise to a strong band in the IR spectrum around 1200-1260 cm⁻¹.

N-H bending: The N-H bending (scissoring) vibration of the amino group is usually found around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the spectrum is characterized by absorptions in the ultraviolet region, arising from π-π* transitions within the aromatic phenol and pyrimidine ring systems.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment and the pH of the solution. The presence of the amino and hydroxyl groups, which are auxochromes, can cause a red shift (bathochromic shift) of the absorption bands compared to the parent benzene (B151609) and pyrimidine molecules. Studies have shown that the electronic spectra of substituted phenols are influenced by the nature and position of the substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. nih.govnih.gov This allows for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be confirmed, distinguishing it from other compounds that may have the same nominal mass. The exact mass of this compound is 187.0746 g/mol , corresponding to the molecular formula C₁₀H₉N₃O. sigmaaldrich.com This precise measurement is crucial for confirming the identity of the synthesized compound and for ruling out the presence of impurities.

X-ray Diffraction Studies for Solid-State Molecular Architecture Elucidation

X-ray diffraction studies are pivotal in structural chemistry, offering unparalleled insight into the crystalline framework of a material. These analyses can reveal intricate details about bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. This method involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The precise arrangement of atoms within the crystal lattice dictates the pattern of diffracted X-rays, allowing for the calculation of a detailed molecular model.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a complete single-crystal X-ray diffraction study for this compound has not been reported in the publicly available scientific literature. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and specific atomic coordinates for this particular compound, are not available at this time. Such a study, once conducted, would provide invaluable information, including:

Molecular Conformation: The precise dihedral angles between the phenol and pyrimidine rings.

Intramolecular Interactions: The geometry of any internal hydrogen bonds, for instance, between the phenolic hydroxyl group and a nitrogen atom of the pyrimidine ring.

Intermolecular Interactions: A detailed map of how individual molecules pack together in the crystal lattice, highlighting any hydrogen bonding, π-π stacking, or other non-covalent interactions that contribute to the stability of the crystalline solid.

The hypothetical data that would be obtained from a successful SC-XRD analysis is typically presented in a standardized format, as shown in the interactive table below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₉N₃O |

| Formula Weight | 187.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from a single-crystal X-ray diffraction study. No experimental data is currently available.

Powder X-ray Diffraction for Structural Integrity and Polymorphism

Powder X-ray diffraction (PXRD) is a complementary and more accessible technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phases present in the sample.

PXRD is instrumental for:

Phase Identification: Confirming the identity of a synthesized compound by comparing its PXRD pattern to a known standard or a pattern calculated from single-crystal data.

Purity Assessment: Detecting the presence of crystalline impurities.

Polymorphism Screening: Identifying different crystalline forms, or polymorphs, of the same compound. Polymorphs can have distinct physical properties, and their identification is critical in materials science and pharmaceutical development.

As with single-crystal data, there are no published experimental powder X-ray diffraction patterns specifically for this compound in the reviewed scientific literature. A PXRD study would be the first step in characterizing the solid-state properties of a newly synthesized batch of this compound. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of the peaks being unique to the crystal structure of the compound.

The table below illustrates how PXRD data is typically presented, showing the diffraction angles (2θ) and the corresponding d-spacings, which represent the distances between planes of atoms in the crystal lattice.

Interactive Table: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.5 | 2.93 | 40 |

Note: This table contains hypothetical data for illustrative purposes, as no experimental powder X-ray diffraction data for this compound is currently available.

The pursuit of both single-crystal and powder X-ray diffraction data for this compound is a critical next step in the comprehensive scientific evaluation of this compound. These analyses will provide the foundational structural information necessary to understand its behavior and to unlock its full potential in various applications.

Theoretical and Computational Chemistry Investigations of 2 2 Aminopyrimidin 4 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the molecule's structural parameters such as bond lengths, bond angles, and dihedral angles can be accurately calculated. explorationpub.com

For 2-(2-Aminopyrimidin-4-yl)phenol, the key structural features include the phenolic ring, the aminopyrimidine ring, and the linkage between them. The geometry is largely planar, but the rotational freedom around the C-C single bond connecting the two ring systems is a critical conformational parameter. DFT calculations can determine the most stable conformation, which is expected to be one where an intramolecular hydrogen bond forms between the phenolic hydroxyl group and a nitrogen atom of the pyrimidine (B1678525) ring. acs.org

Interactive Table: Illustrative Optimized Geometrical Parameters for this compound

Note: The following data is a hypothetical representation based on typical values for phenol (B47542) and pyrimidine derivatives and serves an illustrative purpose.

| Parameter | Bond/Angle | Value |

| Bond Length | O-H (Phenol) | 0.97 Å |

| Bond Length | C-O (Phenol) | 1.36 Å |

| Bond Length | C-C (Inter-ring) | 1.48 Å |

| Bond Length | N-H (Amino) | 1.01 Å |

| Bond Angle | C-O-H (Phenol) | 109.0° |

| Bond Angle | C-C-C (Inter-ring) | 121.0° |

| Dihedral Angle | O-C-C-N | ~0° (Planar) |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the amino group, which are the main electron-donating parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyrimidine ring, which acts as the electron-accepting moiety. This spatial separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

Note: This table presents plausible DFT-calculated energy values for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Localized on phenol ring and amino group |

| LUMO | -1.20 | Localized on pyrimidine ring |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates high stability and specific reactivity |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies can be correlated with experimental spectra to assign specific vibrational modes to observed absorption bands. derpharmachemica.com

For this compound, characteristic vibrational modes would include:

O-H stretching: From the phenolic hydroxyl group. The frequency of this mode is sensitive to hydrogen bonding; an intramolecular hydrogen bond would cause a red-shift (lower frequency) compared to a free hydroxyl group.

N-H stretching: Symmetric and asymmetric stretches from the amino group.

C=N and C=C stretching: Within the pyrimidine and phenol rings, respectively.

Ring breathing modes: Collective vibrations of the aromatic rings.

C-H stretching: From the aromatic rings.

These calculated frequencies provide a theoretical "fingerprint" of the molecule that aids in its experimental identification and structural confirmation.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govacs.org It is based on the electron density (ρ) and its reduced density gradient (s). NCI plots reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion. arxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the optical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-visible spectrum. nih.govacs.org

Calculations for this compound would likely predict strong absorptions in the UV region. The primary electronic transitions responsible for these absorptions would be π → π* transitions within the aromatic systems and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. researchgate.net The specific wavelengths of these transitions are influenced by the electronic communication between the phenol and aminopyrimidine rings. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into TD-DFT calculations to simulate the effect of different solvents on the absorption spectrum. researchgate.netnih.gov

Interactive Table: Illustrative TD-DFT Calculated Electronic Transitions

Note: This table shows hypothetical data for the most significant electronic transitions in a non-polar solvent.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 3.97 | 312 | 0.45 | π → π* (HOMO → LUMO) |

| S₀ → S₂ | 4.51 | 275 | 0.21 | π → π |

| S₀ → S₃ | 4.88 | 254 | 0.15 | n → π |

Reactivity Descriptors and Fukui Function Analysis for Reactive Site Prediction

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function, f(r), is a key descriptor that identifies the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgscm.com

The Fukui function is calculated based on the change in electron density as an electron is added or removed. joaquinbarroso.com

f⁺(r): Predicts sites for nucleophilic attack (where an electron is accepted). For this compound, this would likely be highest on the carbon atoms of the pyrimidine ring.

f⁻(r): Predicts sites for electrophilic attack (where an electron is donated). These sites are expected to be the nitrogen atoms of the amino group and specific carbon atoms on the phenol ring. derpharmachemica.com

f⁰(r): Predicts sites for radical attack.

This analysis provides a detailed map of local reactivity, highlighting the atoms most likely to participate in chemical reactions. derpharmachemica.com

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. youtube.com By simulating the atomic motions according to classical mechanics, MD can reveal the accessible conformational landscapes. nih.gov

For this compound, a key application of MD would be to study the rotation around the single bond connecting the phenyl and pyrimidine rings. researchgate.net An MD simulation can map the potential energy as a function of the dihedral angle of this bond, identifying the energy barriers between different stable and metastable conformations. This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature, which is information that static DFT calculations alone cannot provide. researchgate.net

In Silico Research on this compound Remains Limited

Extensive searches for theoretical and computational chemistry investigations, specifically focusing on the in silico studies of generalized molecular interactions and ligand-receptor docking mechanisms of the chemical compound this compound, have yielded no specific research findings.

Despite a thorough review of available scientific literature, no dedicated studies detailing the molecular docking, binding affinities, or interaction patterns of this compound with biological receptors were identified. Consequently, data tables and detailed research findings on this specific topic are not available in the public domain.

While computational chemistry and in silico modeling are crucial tools in modern drug discovery and materials science for predicting molecular behavior and interactions, it appears that this compound has not yet been the subject of such published research. Therefore, a detailed analysis of its ligand-receptor docking mechanisms, as per the requested outline, cannot be provided at this time.

Further research in the field of computational chemistry would be necessary to elucidate the potential molecular interactions and binding characteristics of this compound.

Chemical Reactivity and Derivatization Pathways of 2 2 Aminopyrimidin 4 Yl Phenol

Intrinsic Reactivity Towards Electrophilic and Nucleophilic Substitution

The reactivity of 2-(2-aminopyrimidin-4-yl)phenol is governed by its two constituent aromatic systems: the phenol (B47542) ring and the aminopyrimidine ring.

Electrophilic Aromatic Substitution: The phenol component is highly activated towards electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it. byjus.com Therefore, reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur predominantly on the phenol ring rather than the pyrimidine (B1678525) ring. The amino group on the pyrimidine ring is also an activating group, but the pyrimidine ring itself is electron-deficient, making electrophilic attack less favorable compared to the electron-rich phenol ring.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, being an electron-deficient heterocycle, is inherently more susceptible to nucleophilic attack than the phenol ring. However, SNAr reactions typically require a good leaving group (like a halogen) and strong electron-withdrawing groups. In the absence of a leaving group on the pyrimidine ring of the title compound, direct nucleophilic substitution is challenging. Conversely, the phenol ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. However, strategies involving the conversion of the hydroxyl group into a phenoxyl radical can dramatically lower the barrier for nucleophilic substitution on the phenolic ring. osti.gov

The table below summarizes the expected reactivity at different positions.

| Ring System | Position | Activating/Deactivating Group | Predicted Reactivity |

| Phenol | Ortho, Para (to -OH) | -OH (strong activator) | High susceptibility to electrophilic substitution. byjus.com |

| Phenol | Meta (to -OH) | -OH (meta-deactivator) | Low susceptibility to electrophilic substitution. |

| Pyrimidine | C5 | -NH2 (activator) | Potential for electrophilic substitution, but less favored than on the phenol ring. |

| Pyrimidine | C6 | Ring Nitrogen (deactivator) | Susceptible to nucleophilic attack if a leaving group is present. |

Influence of Intramolecular Hydrogen Bonding on Stability and Chemical Behavior

A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the adjacent nitrogen atom of the pyrimidine ring. This interaction, forming a pseudo-six-membered ring, has a significant impact on the molecule's conformation, stability, and chemical properties.

This phenomenon is well-documented in analogous compounds like 2-halophenols, where weak intramolecular hydrogen bonds are observed for 2-chloro-, 2-bromo-, and 2-iodophenol. rsc.org In the case of this compound, the N-atom acceptor is part of a π-system, which can influence the bond strength. This hydrogen bond is expected to:

Modify Acidity and Basicity: The hydrogen bond decreases the acidity of the phenolic proton, making it harder to remove. It also reduces the basicity of the pyrimidine nitrogen involved in the bond, as its lone pair of electrons is less available.

Influence Chemical Reactivity: The reduced availability of the hydroxyl proton can affect reactions that require its abstraction. Similarly, the reduced basicity of the ring nitrogen can hinder reactions where it acts as a nucleophile or base.

Studies on related silylated 2-aminopyrimidines show that intermolecular N–H···N hydrogen bonds are a dominant feature in their solid-state structures, highlighting the strong tendency of the aminopyrimidine moiety to participate in such interactions. mdpi.com

| Interaction | Groups Involved | Consequence | Reference |

| Intramolecular H-Bond | Phenolic -OH (donor) & Pyrimidine N (acceptor) | Increased stability, planar conformation, altered acidity/basicity. | rsc.org |

| Intermolecular H-Bond | Amino -NH (donor) & Pyrimidine N (acceptor) | Formation of dimeric structures in the solid state. | mdpi.com |

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical derivatization. Its reactivity is characteristic of phenols, involving both the hydroxyl proton and the oxygen atom as a nucleophile.

Formation of Phenoxide: In the presence of a base such as sodium hydroxide, the hydroxyl group is readily deprotonated to form the corresponding sodium phenoxide. This phenoxide ion is an even more powerful activator for electrophilic substitution on the aromatic ring. byjus.com This increased reactivity is harnessed in reactions like the Kolbe-Schmitt reaction, where the phenoxide reacts with carbon dioxide to achieve carboxylation, typically at the ortho position. byjus.com

Etherification (Williamson Ether Synthesis): The phenoxide ion is a potent nucleophile that can react with alkyl halides to form ethers.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form phenyl esters.

Electrophilic Substitution: As mentioned, the -OH group directs electrophiles to the ortho and para positions. For example, treatment with bromine water is expected to result in the formation of a polybrominated product, such as 2,4,6-tribromophenol, demonstrating the high activating effect of the hydroxyl group. byjus.com

Reaction Pathways of the Pyrimidine Amino Group

The exocyclic amino group at the C2 position of the pyrimidine ring is a versatile functional group with its own distinct reactivity. It primarily functions as a nucleophile.

Acylation and Sulfonylation: The amino group can react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

Alkylation: The reaction of the amino group with alkylating agents can be complex. For instance, its reaction with phenacyl bromide can proceed via two different pathways depending on the conditions. nih.gov In basic conditions, an SN2 alkylation of the amino group is favored. In contrast, thermal conditions without a base tend to favor a condensation reaction leading to an imine. nih.gov

Hydrolysis: Under certain conditions, amino groups on pyrimidine rings can be susceptible to hydrolysis, leading to the corresponding hydroxypyrimidine derivative. researchgate.net

A study on the reaction of a nucleophilic amino group with phenacyl bromide highlighted that the reaction pathway can be controlled by the conditions. nih.gov

| Reaction Condition | Reagent | Predominant Product Type | Reference |

| Basic | Phenacyl Bromide | Alkylation (SN2) | nih.gov |

| Thermal (no base) | Phenacyl Bromide | Condensation (Imine) | nih.gov |

Investigation of Imine Intermediate Reactivity in Synthetic Schemes

The reaction of the primary amino group of this compound with aldehydes or ketones yields an imine (or Schiff base). These imines are not merely stable final products but are valuable, reactive intermediates in a variety of synthetic transformations, particularly in multicomponent reactions. nih.govnih.gov

The inherent reactivity of the C=N double bond in the imine intermediate allows for several subsequent reactions:

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by nucleophiles.

Cycloaddition Reactions: Imines can act as dienophiles or azadienes in Diels-Alder type reactions to construct complex N-heterocyclic systems. The Povarov reaction, for example, is a [4+2] cycloaddition of an imine with an alkene to form tetrahydroquinolines. nih.gov

Multicomponent Reactions (MCRs): The in-situ formation of an imine from this compound and an aldehyde can initiate a cascade of reactions in the presence of other components. For example, an imine can react with a benzyne (B1209423) intermediate and carbon dioxide to synthesize benzoxazinone (B8607429) derivatives. nih.gov

The reactivity of these imine intermediates provides a powerful tool for molecular diversity, allowing for the construction of complex heterocyclic scaffolds from the relatively simple this compound building block. nih.gov

Coordination Chemistry of 2 2 Aminopyrimidin 4 Yl Phenol and Its Analogues

Ligand Design and Synthetic Strategies for Phenol-Pyrimidine Based Ligands

The design of phenol-pyrimidine-based ligands like 2-(2-aminopyrimidin-4-yl)phenol is centered around creating molecules with specific coordination properties. These ligands are of interest in the complexation of metal ions and have unique physical, chemical, and spectroscopic properties. lanl.gov The strategic placement of a phenolic hydroxyl group ortho to the pyrimidine (B1678525) ring allows for the formation of stable chelate rings with metal ions. The amino group on the pyrimidine ring can further influence the electronic properties of the ligand and its complexes.

Synthetic strategies for this class of ligands often involve multi-step processes. A common approach is the Claisen condensation of a phenol-derived ester with a suitable methyl pyrimidine, followed by cyclization to form the pyrimidine ring. Another versatile method is the Suzuki coupling, which allows for the direct connection of a hydroxyphenylboronic acid with a halogenated aminopyrimidine. lanl.gov This method is often favored for its high yields and the ability to introduce a wide variety of substituents on both the phenol (B47542) and pyrimidine rings. lanl.gov Purification of these amphoteric ligands can be facilitated by acid/base extraction protocols, which effectively remove impurities without the need for conventional chromatography. lanl.gov

Analogues of this compound can be synthesized by modifying the substituents on either the phenolic or pyrimidine rings. For instance, introducing electron-donating or electron-withdrawing groups can tune the ligand's electronic properties and, consequently, the stability and reactivity of its metal complexes. The synthesis of various 2,4-disubstituted pyrimidine analogues has been explored, demonstrating the modularity of the synthetic approaches. nih.gov

Formation and Characterization of Metal Complexes

The phenol-pyrimidine scaffold of this compound provides a bidentate N,O-donor set, making it an excellent chelating agent for a variety of metal ions. The deprotonated phenolic oxygen and one of the pyrimidine nitrogen atoms can coordinate to a metal center, forming a stable six-membered chelate ring. The formation of these metal complexes typically occurs upon reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group.

The resulting metal complexes can be characterized by a range of analytical techniques to determine their structure, stoichiometry, and physical properties.

Key Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex. |

| Molar Conductivity | Indicates the electrolytic nature of the complex. |

| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand to the metal ion by observing shifts in vibrational frequencies. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and can help in determining the geometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution. |

| Mass Spectrometry | Determines the molecular weight of the complex. |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex. |

For instance, in related Schiff base complexes derived from pyrimidine amines, the formation of complexes with transition metals like Co(II), Ni(II), Cu(II), and Pd(II) has been reported. researchgate.net These studies often propose octahedral or square planar geometries for the resulting complexes based on spectroscopic and magnetic data. researchgate.netrjptonline.org The characterization of these complexes confirms the coordination of the metal ion to the nitrogen and oxygen donor atoms of the ligand. nih.govnih.gov

Spectroscopic and Theoretical Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the nature of the metal-ligand bond in complexes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a characteristic O-H stretching vibration for the phenolic group. Upon coordination to a metal ion, this band is expected to disappear, indicating the deprotonation and coordination of the phenolic oxygen. nih.govresearchgate.net Furthermore, the C=N and C=C stretching vibrations of the pyrimidine ring are likely to shift to different frequencies upon complexation, providing evidence of the involvement of the pyrimidine nitrogen in coordination. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the d-d electronic transitions of the metal ion and charge transfer bands. These spectra can help in determining the coordination geometry of the metal center. For example, the position and intensity of the d-d bands can often distinguish between octahedral and tetrahedral geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to compare the chemical shifts of the ligand protons and carbons before and after complexation. Changes in the chemical shifts, particularly for the protons and carbons near the coordination sites, confirm the binding of the metal ion. nih.gov

Theoretical investigations, primarily using Density Functional Theory (DFT), complement the experimental data by providing a deeper understanding of the electronic structure and bonding within the metal complexes. nih.govbendola.commdpi.com DFT calculations can be used to:

Optimize the geometry of the complexes. bendola.com

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which relate to the reactivity of the complex. mdpi.com

Simulate the vibrational spectra, which can aid in the assignment of experimental IR and Raman bands. mdpi.com

Analyze the natural bond orbital (NBO) charges to understand the electron distribution and the nature of the metal-ligand bond. mdpi.com

These computational studies provide a powerful tool for rationalizing the observed spectroscopic properties and for predicting the behavior of new, yet-to-be-synthesized complexes. nih.gov

Advanced Analytical Methodologies for Chemical Characterization and Purity Assessment of 2 2 Aminopyrimidin 4 Yl Phenol

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of separation science, indispensable for isolating 2-(2-Aminopyrimidin-4-yl)phenol from reaction mixtures and quantifying its purity. The choice of technique depends on the scale and analytical objective, from reaction monitoring to preparative purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound, offering high resolution, speed, and quantitative accuracy. nih.gov Given the compound's aromatic and polar nature, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. For this compound, the mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention control for the basic aminopyrimidine and acidic phenol (B47542) groups, a pH modifier like formic acid, trifluoroacetic acid (TFA), or a buffer (e.g., ammonium (B1175870) formate) is often added to the mobile phase. sielc.comnih.gov

Method development would involve optimizing the gradient elution program (the ratio of organic solvent to water over time), flow rate, and column temperature to achieve baseline separation from impurities and starting materials. Detection is typically performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance (λmax), which is determined by its chromophoric system. For structurally similar compounds like 4-aminophenol, detection wavelengths around 275 nm are effective. sielc.com The validation of an HPLC method ensures its reliability, focusing on parameters like linearity, accuracy, precision, and robustness. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Aromatic Amines and Phenols

| Parameter | Condition 1 (based on 4-Aminophenol analysis) | Condition 2 (based on aminopyrimidine analysis) |

|---|---|---|

| Column | Primesep 100 (Mixed-mode) | C18 Reversed-Phase (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile and Water with 0.2% H₂SO₄ | Acetonitrile and Water with 0.1% Formic Acid (gradient) |

| Detection | UV at 275 nm sielc.com | UV at 254 nm or Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min sielc.com | 1.0 mL/min |

| Purpose | Purity assessment and quantification | Separation from related impurities |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential tool for the qualitative analysis of this compound. It is primarily used to monitor the progress of its synthesis by comparing the spot of the reaction mixture to spots of the starting materials and the purified product. nih.gov Purity can be assessed preliminarily by the presence of a single spot.

A typical TLC analysis would involve a silica (B1680970) gel plate as the stationary phase. nih.gov The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol, would be a logical starting point. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product ideally between 0.3 and 0.5. For related substituted pyrimidines, solvent systems like benzene-acetone (8:2) or hexane-ethyl acetate have been used successfully. nih.govnih.gov

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic rings in the compound will quench the fluorescence of the indicator in the plate. researchgate.net Further visualization can be accomplished by staining with reagents like potassium permanganate (B83412) or iodine vapor.

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate and isolate larger quantities of the compound. nih.gov Silica gel is the most common stationary phase due to its versatility and low cost.

The process involves loading a concentrated solution of the crude product onto the top of a column packed with silica gel. A solvent system, often determined through prior TLC analysis, is then passed through the column. The components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined and the solvent is evaporated to yield the purified this compound.

Spectrophotometric Methods for Chemical Quantification

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of this compound, provided it is in a pure solution without interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the purified compound at its wavelength of maximum absorbance (λmax). The λmax is determined by scanning a dilute solution of the compound across a range of UV-Vis wavelengths.

Given the phenolic hydroxyl group, a colorimetric quantification method could also be developed. Such methods often involve a chemical reaction that produces a colored product, which can be measured in the visible region where there is less interference. A classic example is the reaction of phenols with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent (like potassium ferricyanide) to form a stable colored dye. impactfactor.org The intensity of the color, measured spectrophotometrically, corresponds to the concentration of the phenol. researchgate.net This approach can enhance selectivity and sensitivity. impactfactor.org

Table 2: Principles of Spectrophotometric Quantification Methods

| Method | Principle | Typical Wavelength | Advantages | Considerations |

|---|---|---|---|---|

| Direct UV-Vis | Measurement of inherent absorbance of the compound's aromatic system. | UV range (e.g., 250-300 nm) | Simple, non-destructive, rapid. | Requires a pure sample; potential for interference from other UV-absorbing compounds. |

| Colorimetric (e.g., with 4-AAP) | Chemical derivatization of the phenolic group to form a colored product. impactfactor.org | Visible range (e.g., ~500 nm) impactfactor.org | High selectivity for phenols, increased sensitivity, less interference. | Requires additional reagents and reaction steps; pH control is crucial. |

Electrochemical Methods for Redox Behavior Analysis (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. For this compound, CV can provide valuable information about the oxidation and reduction potentials of its electroactive moieties: the phenol and the aminopyrimidine ring. The phenolic group can be oxidized, while the pyrimidine (B1678525) ring can be susceptible to reduction.

In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a vertex potential and back again, while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which redox events occur. Studies on similar structures, such as aminopyridine and other pyrimidine derivatives, show that these redox processes are often pH-dependent. doaj.orgresearchgate.net By performing CV at various pH values, one can determine the pKa values of the compound and understand the role of protons in its electron transfer reactions. doaj.org The technique can also be used to study reaction mechanisms and the stability of the generated radical or ionic species. iieta.org

General Analytical Strategies for Compound Identification and Purity Confirmation

A comprehensive strategy for the identification and purity confirmation of a newly synthesized batch of this compound involves a multi-technique approach.

Initial Purity Check and Purification : TLC is used for a quick assessment of the crude product's complexity and to guide purification by column chromatography.

Purity Quantification : A validated RP-HPLC method is the gold standard for determining the purity of the final compound with high accuracy. A purity level of >95% is typically required for subsequent biological or advanced chemical studies.

Structural Confirmation : While not detailed here, the definitive identification of the compound relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure, Mass Spectrometry (MS) to confirm the molecular weight and elemental composition, and Infrared (IR) spectroscopy to identify characteristic functional groups.

Combined Techniques : Hyphenated techniques like HPLC-MS combine the separation power of HPLC with the identification capabilities of MS, providing a powerful tool for identifying impurities during purity analysis. nih.gov

By integrating these chromatographic, spectrophotometric, and electrochemical methods, a complete analytical profile of this compound can be established, ensuring its identity, purity, and key chemical properties are well-documented for any future application.

Q & A

Q. What are the established synthetic routes for 2-(2-Aminopyrimidin-4-yl)phenol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, pyrimidine ring formation can be achieved via cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions . Alternatively, Suzuki-Miyaura coupling may be employed to introduce aryl groups to the pyrimidine core, requiring palladium catalysts and optimized ligand systems (e.g., XPhos) to enhance regioselectivity . Reaction conditions such as temperature (80–120°C), solvent polarity (DMSO or DMF), and pH (neutral to mildly acidic) critically affect yield. Impurities like unreacted amines or byproducts from over-oxidation must be monitored via HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR are essential for confirming the pyrimidine ring structure and substituent positions. The phenolic -OH proton appears as a singlet near δ 9–10 ppm, while the aromatic protons on the pyrimidine ring show splitting patterns indicative of J-coupling .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to verify purity.

- IR : Stretching vibrations for -NH (3300–3500 cm) and phenolic -OH (broad band ~3200 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving structural ambiguities in this compound derivatives?

Crystallographic refinement using SHELXL ( ) is recommended for high-resolution data. Key steps include:

- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution (<1.0 Å).

- Disorder Handling : Apply PART instructions in SHELXL to model disordered solvent molecules or flexible substituents.

- Validation : Check R (<0.05) and R (<0.10) to ensure model accuracy.

Q. Example Refinement Parameters

| Parameter | Value | Source |

|---|---|---|

| R | 0.042 | |

| C–C Bond Length Accuracy | ±0.004 Å | |

| Thermal Motion (B-factors) | 20–30 Å |

Q. What methodological challenges arise in analyzing phenolic -OH reactivity in this compound?

The phenolic -OH group exhibits pH-dependent tautomerism and hydrogen-bonding interactions, complicating reactivity studies. Strategies include:

- pH Control : Buffer solutions (pH 7–10) stabilize the deprotonated form for nucleophilic reactions.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block -OH during functionalization, followed by TBAF-mediated cleavage .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways for -OH participation in hydrogen-bond networks .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. methanol) often stem from polymorphic forms or hydrate formation. Mitigation approaches:

Q. What strategies enhance the compound’s stability during long-term storage?

- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.

- Inert Atmosphere : Store under argon in amber vials to minimize oxidation of the amino group.

- Stability Indicators : Monitor color change (yellowing indicates degradation) and validate via periodic LC-MS .

Methodological and Analytical Design

Q. How can this compound be quantified in complex biological matrices?

The 4-Aminoantipyrine method ( ) is adapted for phenolic quantification:

Sample Buffering : Adjust to pH 10.0 with ammonium chloride.

Derivatization : React with 4-Aminoantipyrine and potassium ferricyanide to form a colored complex (λ = 510 nm).

Extraction : Partition into chloroform to improve sensitivity (LOD ≈ 0.1 µg/mL).

Limitations : Interference from thiols or amines requires SPE purification prior to analysis .

Q. What in silico tools predict the biological activity of this compound derivatives?

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Pyrimidine N atoms often coordinate Mg in ATP-binding pockets.

- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski’s rule compliance) .

Contradiction Management

Q. How should researchers address discrepancies in reported biological activity data?

- Assay Standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays).

- Metabolite Interference : Use LC-MS/MS to differentiate parent compound effects from metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.